Enhanced Lipophilicity (XLogP3-AA) Relative to N-H and N-Methyl Analogs
The computed partition coefficient (XLogP3-AA) of 3,5-bis(trifluoromethyl)-1-phenylpyrazole is 3.7, compared to 2.1 for the parent 3,5-bis(trifluoromethyl)-1H-pyrazole and 2.8 for the 1-methyl analog [1]. This 1.6 log unit increase reflects the hydrophobic contribution of the phenyl ring and predicts significantly higher membrane permeability and altered tissue distribution.
| Evidence Dimension | Computed logP (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.7 |
| Comparator Or Baseline | 3,5-Bis(trifluoromethyl)-1H-pyrazole (XLogP3-AA = 2.1); 3,5-Bis(trifluoromethyl)-1-methylpyrazole (XLogP3-AA = 2.8) |
| Quantified Difference | ΔlogP = +1.6 vs. 1H-pyrazole; +0.9 vs. 1-methyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release) |
Why This Matters
Procurement of the 1-phenyl derivative enables access to a predictable, higher-lipophilicity chemical space that cannot be achieved with the cheaper N-H or N-methyl building blocks, which is critical for CNS-penetrant or membrane-targeted compound libraries.
- [1] PubChem Compound Summary for CID 2736180 (3,5-Bis(trifluoromethyl)-1-phenylpyrazole), CID 2782973 (3,5-Bis(trifluoromethyl)-1H-pyrazole), and CID 13012178 (3,5-Bis(trifluoromethyl)-1-methylpyrazole). Computed XLogP3-AA values. National Center for Biotechnology Information (2025). View Source
